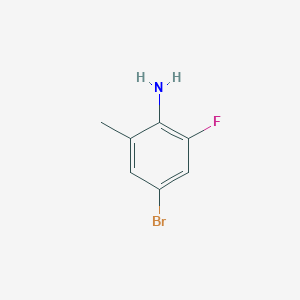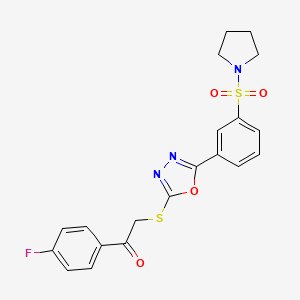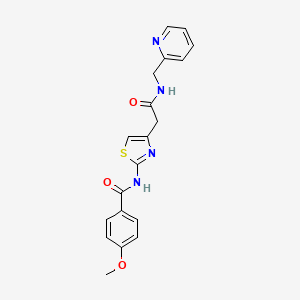![molecular formula C30H28N4O3 B2699593 5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 394239-82-8](/img/structure/B2699593.png)
5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid” is a novel derivative that has been synthesized and studied for its potential cytotoxic properties . It is part of a series of compounds that were designed and synthesized in an effort to discover potential cytotoxic agents .
Synthesis Analysis
The compound was synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involved the use of dimethylformamide (DMF), sodium ascorbate, and copper sulfate .Chemical Reactions Analysis
The compound was characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . These techniques helped in confirming the chemical structure of the synthesized compound .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazole derivatives, such as those studied by Yadav et al. (2016), have shown significant potential as corrosion inhibitors for metals in acidic environments. Their research on pyranopyrazole derivatives demonstrated high corrosion inhibition efficiency on mild steel in HCl solution, indicating the utility of these compounds in protecting metals from corrosion, a crucial aspect in industrial maintenance and longevity of metal structures (Yadav, Gope, Kumari, & Yadav, 2016).
Antiproliferative Activity
Compounds featuring pyrazole-beta-diketone structures have been researched for their antiproliferative activity against cancer cell lines. Pettinari et al. (2006) synthesized novel dihalotin(IV) complexes with pyrazole-beta-diketone ligands, which exhibited dose-dependent decrease in cell proliferation across various melanoma cell lines, showcasing the potential of pyrazole derivatives in cancer research (Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006).
Supramolecular Chemistry
The design and synthesis of supramolecular assemblies leveraging pyrazole derivatives have been a focus of research, highlighting their potential in creating complex structures with specific properties. Singh et al. (2011) investigated the formation of supramolecular architectures of pyrazole-based ionic salts directed by anion interactions, which could have implications in materials science and nanotechnology (Singh, Kashyap, Singh, & Butcher, 2011).
Antioxidant and Enzyme Inhibition
Pyrazole derivatives have also been studied for their antioxidant properties and ability to inhibit enzymes like lipoxygenase, contributing to the understanding of their potential therapeutic applications. Ali et al. (2020) reported on the design, synthesis, and evaluation of pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors, indicating their possible use in combating oxidative stress-related diseases (Ali, Awad, Said, Mahgoub, Taha, & Ahmed, 2020).
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been a subject of interest, with studies demonstrating their effectiveness against various bacterial and fungal pathogens. Govindaraju et al. (2012) evaluated new tetra-substituted pyrazolines for their antimicrobial and antioxidant activity, establishing a foundation for the development of new antimicrobial agents (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).
Mecanismo De Acción
The synthesized derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against the standard reference drug cisplatin .
Propiedades
IUPAC Name |
5-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O3/c1-21-15-17-22(18-16-21)26-19-27(34(31-26)28(35)13-8-14-29(36)37)25-20-33(24-11-6-3-7-12-24)32-30(25)23-9-4-2-5-10-23/h2-7,9-12,15-18,20,27H,8,13-14,19H2,1H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCYXOGKUUBRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)



![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)
![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)
![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699532.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699533.png)